Myristamidopropylamine oxide is a zwitterionic surfactant characterized by its unique molecular structure, which includes a C14 alkyl tail. Its chemical formula is C19H40N2O2, and it has a molecular weight of approximately 328.5 g/mol. This compound is primarily utilized in personal care products, such as shampoos and conditioners, due to its properties as a foam stabilizer and hair conditioning agent . Myristamidopropylamine oxide is known for its antimicrobial activity, making it effective against various bacteria, including Staphylococcus aureus and Escherichia coli .
These reactions contribute to its functionality in formulations, particularly in personal care and cleaning products.
Myristamidopropylamine oxide exhibits notable biological activities:
These properties make it valuable in both cosmetic and industrial applications.
The synthesis of myristamidopropylamine oxide typically involves the following steps:
This method allows for the production of high-purity myristamidopropylamine oxide suitable for commercial use.
Myristamidopropylamine oxide finds extensive applications across various industries:
Studies on the interactions of myristamidopropylamine oxide with other compounds reveal its compatibility with various surfactants and emulsifiers. It can enhance the stability and performance of formulations by improving foaming properties and reducing surface tension. Additionally, its zwitterionic nature allows it to interact favorably with both cationic and anionic ingredients, making it suitable for diverse applications .
Myristamidopropylamine oxide shares similarities with several other amine oxides but has unique characteristics that set it apart. Below is a comparison with similar compounds:
| Compound Name | Alkyl Chain Length | Antimicrobial Activity | Use Case |
|---|---|---|---|
| Myristamidopropylamine oxide | C14 | High | Hair conditioners |
| Lauryldimethylamine oxide | C12 | Moderate | Personal care products |
| Lauramidopropylamine oxide | C12 | Moderate | Foam boosters |
| Stearamidopropylamine oxide | C18 | High | Industrial cleaners |
Myristamidopropylamine oxide is distinguished by its longer alkyl chain compared to lauryldimethylamine oxide and lauramidopropylamine oxide, contributing to its superior conditioning properties and increased antimicrobial efficacy. This makes it particularly valuable in formulations where enhanced performance is required.
Myristamidopropylamine oxide demonstrates excellent water solubility, a property that distinguishes it from many other long-chain surfactants [4] [5]. The compound exhibits high hydrophilicity despite its substantial C14 alkyl chain, achieving this through the polar amine oxide head group which forms strong hydrogen bonds with water molecules [6] [7].
The water solubility is pH-dependent, with the compound existing in different ionic states under varying pH conditions [8] [9]. In neutral and alkaline solutions, myristamidopropylamine oxide maintains its nonionic character, while in acidic conditions (pH < 5), the nitrogen atom becomes protonated, converting the molecule to a cationic species [8] [10]. This dual nature allows the compound to remain highly soluble across a broad pH range, making it versatile for various formulation requirements [10].
Research on related amine oxides indicates that compounds with average chain lengths of C12.6 demonstrate water solubility values of approximately 410 grams per liter at 20°C [6]. Given the C14 chain length of myristamidopropylamine oxide, its water solubility would be expected to be somewhat lower but still substantial due to the strong hydrophilic character of the amine oxide group [11].
The solubility profile in organic solvents reflects the amphiphilic nature of myristamidopropylamine oxide [7]. The compound shows good solubility in polar organic solvents such as alcohols and ethers, where the hydrophobic tetradecyl tail can interact favorably with the organic medium while the polar head group provides sufficient solvation energy [12] [7].
In nonpolar organic solvents, myristamidopropylamine oxide exhibits limited solubility due to the strong polar character of the amine oxide head group [6] [7]. This selectivity makes the compound particularly useful as a phase transfer agent and in applications requiring selective solubilization properties [4] [10].
Table 3.1: Solubility Profile of Myristamidopropylamine Oxide
| Solvent Type | Solubility | Temperature Dependence | pH Sensitivity |
|---|---|---|---|
| Water | Highly soluble (>100 g/L) [4] [5] | Increases with temperature | High (cationic in acidic, nonionic in alkaline) [8] [10] |
| Polar alcohols | Good solubility [7] [12] | Temperature dependent | Moderate |
| Ethers | Moderate solubility [7] | Limited temperature effect | Low |
| Hydrocarbons | Poor solubility [6] [7] | Minimal temperature effect | None |
| Chlorinated solvents | Limited solubility [7] | Slight temperature dependence | None |
Myristamidopropylamine oxide exhibits exceptional surface activity due to its optimal balance between hydrophilic and hydrophobic segments [4] [5]. The compound effectively reduces surface tension at the air-water interface, with the tetradecyl chain providing sufficient hydrophobic character while the amine oxide group ensures adequate water solubility [5] [13].
The surface activity is enhanced by the compound's ability to form stable monolayers at interfaces [13]. Research on amine oxide surfactants demonstrates that these compounds can form compressible monolayers even when water-soluble, a phenomenon attributed to intermolecular interactions and cluster formation at the interface [13].
The Critical Micelle Concentration (CMC) of myristamidopropylamine oxide is influenced by several structural factors, primarily the C14 alkyl chain length and the amine oxide head group [14] [15]. Based on systematic studies of homologous amine oxide series, compounds with tetradecyl chains typically exhibit CMC values in the range of 0.01 to 0.1 millimolar [16] [17].
The CMC demonstrates strong pH dependence, a characteristic feature of amine oxide surfactants [8] [9]. At neutral pH, where the compound exists predominantly in its nonionic form, the CMC reaches its typical value. However, upon acidification, protonation of the amine oxide group creates electrostatic repulsion between head groups, resulting in an increase in CMC values [8] [17].
Research on dodecyldimethylamine oxide has shown that the CMC exhibits a minimum at approximately 50% protonation (α ≈ 0.5), where hydrogen bonding between protonated and unprotonated species stabilizes the micelle structure [8] [9]. This phenomenon is expected to occur similarly in myristamidopropylamine oxide due to structural analogies [8].
Table 3.2: Critical Micelle Concentration Data
| pH Range | Protonation State | Estimated CMC (mM) | Surface Tension at CMC (mN/m) |
|---|---|---|---|
| pH > 8 | Predominantly nonionic | 0.03-0.08 [16] [14] | 30-35 [14] |
| pH 6-8 | Mixed nonionic/cationic | 0.02-0.05 [8] [17] | 28-32 [14] |
| pH 4-6 | Predominantly cationic | 0.05-0.12 [8] [17] | 32-38 [14] |
| pH < 4 | Fully cationic | 0.08-0.15 [8] [17] | 35-40 [14] |
The micellization process of myristamidopropylamine oxide is thermodynamically favorable, as indicated by negative free energy values (ΔG°mic) for similar amine oxide compounds [15]. The standard free energy of micellization typically ranges from -30 to -40 kJ/mol, reflecting the strong driving force for aggregate formation [15].
Myristamidopropylamine oxide exhibits complex protonation behavior involving multiple equilibrium states [8] [9]. The compound possesses two potential protonation sites: the amine oxide nitrogen and, under extreme conditions, the amide nitrogen [8]. However, primary protonation occurs at the amine oxide group with a predicted pKa of approximately 4.9, consistent with other long-chain amine oxides [18] [8].
The protonation behavior follows the Henderson-Hasselbalch equation, with the degree of protonation (α) varying continuously with pH [8] [9]. At physiological pH (7.4), the compound exists predominantly in its nonionic form, while at pH values below 4, extensive protonation occurs, converting the molecule to a cationic species [8] [10].
The charge characteristics of myristamidopropylamine oxide depend critically on solution pH [8] [10]. In the nonionic state (high pH), the molecule carries no net charge but possesses a significant dipole moment due to the N→O coordinate bond [8]. The estimated polar surface area of 62.02 Ų reflects the substantial polar character of the head group region [2].
Upon protonation in acidic conditions, the molecule acquires a positive charge localized on the nitrogen atom, transforming its behavior from nonionic to cationic surfactant characteristics [8] [10]. This pH-responsive nature enables myristamidopropylamine oxide to function effectively across diverse formulation environments [4] [10].
Table 3.3: pH-Dependent Properties
| pH | Predominant Species | Net Charge | Surface Behavior | Compatibility |
|---|---|---|---|---|
| 10-12 | Nonionic | 0 | Excellent foam stability [4] | Compatible with anionics [4] |
| 7-10 | Mainly nonionic | ~0 | Optimal surface activity [5] | Broad compatibility [19] |
| 4-7 | Mixed ionic | 0 to +1 | Variable activity [8] | pH-dependent compatibility [8] |
| 1-4 | Cationic | +1 | Conditioning properties [4] | Compatible with anionics [10] |
The protonation behavior of myristamidopropylamine oxide is significantly influenced by intermolecular hydrogen bonding [8] [9]. In mixed protonation states, hydrogen bonds form between protonated and unprotonated amine oxide groups, stabilizing intermediate aggregate structures [8]. This hydrogen bonding network contributes to the minimum CMC observed at α ≈ 0.5, where optimal intermolecular interactions occur [8] [9].
Myristamidopropylamine oxide demonstrates good thermal stability typical of long-chain amine oxide surfactants [20] [21]. The thermal stability is enhanced by the C14 alkyl chain length, which provides greater resistance to thermal degradation compared to shorter-chain analogues [20]. Research on related amine oxide compounds indicates that thermal decomposition typically begins at temperatures above 200°C [20] [22].
The thermal degradation mechanism involves multiple pathways, including dehydration, deamination, and chain scission reactions [23] [24]. Thermogravimetric analysis of similar compounds shows characteristic weight loss patterns, with initial decomposition occurring through elimination of the amine oxide functionality, followed by degradation of the alkyl chain [23] [22].
The phase transition behavior of myristamidopropylamine oxide is influenced by both temperature and concentration [22]. At low temperatures, the compound may exist in a crystalline or gel-like state, transitioning to liquid phases as temperature increases [25]. The melting transition is expected to occur below room temperature for the pure compound, though this depends on hydration state and impurities [25].
In aqueous solutions, myristamidopropylamine oxide exhibits complex phase behavior including the formation of various liquid crystalline phases at high concentrations [22]. These mesophases contribute to the compound's effectiveness as a foam stabilizer and viscosity modifier [4] [19].
Table 3.4: Thermal Analysis Parameters
| Property | Temperature Range | Mass Loss (%) | Reference |
|---|---|---|---|
| Initial decomposition | 200-250°C | 5-10% | [20] [22] |
| Major decomposition | 250-350°C | 60-80% | [23] [24] |
| Final residue | >400°C | 5-15% | [23] [24] |
| Glass transition | -20 to 0°C (estimated) | N/A | [22] |
The oxidative stability of myristamidopropylamine oxide is generally good under normal storage conditions [20]. However, exposure to strong oxidizing agents or elevated temperatures in the presence of oxygen can lead to degradation [20]. The amine oxide group is particularly susceptible to reduction back to the tertiary amine under certain conditions [20].
Storage stability studies indicate that myristamidopropylamine oxide maintains its properties when stored at ambient temperatures in sealed containers, with degradation rates significantly lower than many commercial antioxidants under comparable conditions [20] [21].
Corrosive;Irritant;Health Hazard